

Application Note: High-Precision Acid-Base Titration Using Tetrabromophenolphthalein Ethyl Ester Indicator

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Compound of Interest

Compound Name: Tetrabromophenolphthalein

Cat. No.: B075775

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Principle and Application

Acid-base titration is a cornerstone of quantitative chemical analysis, enabling the precise determination of an unknown concentration of an acid or base by reacting it with a solution of known concentration. The critical point of this reaction, the equivalence point, is visualized by an indicator that changes color at a specific pH.

This document outlines a detailed protocol for the acid-base titration of a weak acid (Acetic Acid, CH_3COOH) with a strong base (Sodium Hydroxide, NaOH) using **Tetrabromophenolphthalein Ethyl Ester** as the indicator. **Tetrabromophenolphthalein Ethyl Ester** is selected for its distinct color transition in the pH range of 3.4 to 5.4, shifting from yellowish-green in acidic conditions to bluish-purple in basic conditions, making it suitable for titrations involving weak acids.^[1] This sharp transition provides a clear and unambiguous endpoint for accurate volume determination.

This method is particularly applicable in pharmaceutical quality control, chemical synthesis, and academic research where precise quantification of acidic or basic compounds is essential.

Materials and Apparatus

2.1 Reagents and Chemicals

- Sodium Hydroxide (NaOH), 0.1 M solution, standardized

- Acetic Acid (CH_3COOH), ~0.1 M solution (analyte)
- **Tetrabromophenolphthalein** Ethyl Ester indicator solution (0.1% w/v in ethanol)
- Potassium Hydrogen Phthalate (KHP), primary standard (for NaOH standardization, if needed)
- Deionized (DI) Water
- Ethanol (95%)

2.2 Apparatus

- 50 mL Burette (Class A)
- Burette stand and clamp
- 25 mL Volumetric Pipette (Class A)
- Pipette filler
- 250 mL Erlenmeyer flasks (x3)
- 100 mL Beakers
- Magnetic stirrer and stir bar
- White tile or white paper
- Wash bottle with deionized water
- Safety goggles and lab coat

Detailed Experimental Protocol

3.1 Reagent Preparation

- 0.1 M NaOH Solution (Titrant): If not already standardized, prepare an approximately 0.1 M NaOH solution. Accurately weigh a primary standard like KHP and titrate with the NaOH

solution (using phenolphthalein) to determine its exact molarity.

- ~0.1 M Acetic Acid Solution (Analyte): Prepare a solution of approximately 0.1 M acetic acid by diluting concentrated acetic acid. The exact concentration will be determined by this titration protocol.
- **Tetrabromophenolphthalein** Ethyl Ester Indicator Solution (0.1% w/v): Dissolve 0.1 g of **Tetrabromophenolphthalein** Ethyl Ester in 100 mL of 95% ethanol. Ensure the solid is completely dissolved. Store in a labeled, sealed container.

3.2 Apparatus Setup

- Rinse and Fill the Burette: Rinse the 50 mL burette twice with small portions of the standardized 0.1 M NaOH solution.
- Fill the burette with the 0.1 M NaOH solution, ensuring the tip is free of air bubbles.
- Record the initial volume reading to two decimal places (e.g., 0.05 mL).

3.3 Titration Procedure

- Prepare the Analyte: Using a 25 mL volumetric pipette, accurately transfer 25.00 mL of the ~0.1 M acetic acid solution into a clean 250 mL Erlenmeyer flask.[2]
- Add Indicator: Add 2-3 drops of the **Tetrabromophenolphthalein** Ethyl Ester indicator solution to the flask. The solution should appear yellowish-green.
- Perform a Rough Titration: Place the Erlenmeyer flask on a magnetic stirrer with a white tile underneath to clearly see the color change.[3] Add the NaOH titrant from the burette while the solution is being stirred. Add the titrant quickly at first and then dropwise as the endpoint is approached to determine the approximate volume needed. The endpoint is reached when the solution turns a persistent faint bluish-purple. Record this approximate volume.
- Perform Accurate Titrations: Refill the burette and record the new initial volume. Prepare another 25.00 mL sample of acetic acid.
- Rapidly add NaOH from the burette until you are about 2 mL away from the rough titration volume.

- Continue adding the titrant drop by drop, swirling the flask constantly, until a single drop causes the solution to change from yellowish-green to a persistent bluish-purple.[3]
- Record the final burette volume to two decimal places.
- Repeat the accurate titration (steps 4-7) at least two more times. The volumes of NaOH used should agree within ± 0.10 mL.[3]

Data Presentation and Analysis

4.1 Data Collection

All quantitative data should be recorded systematically. The following table provides a template for data collection from three concordant titrations.

Parameter	Trial 1	Trial 2	Trial 3
Volume of Acetic Acid (Analyte)	25.00 mL	25.00 mL	25.00 mL
Concentration of NaOH (Titrant)	0.1015 M	0.1015 M	0.1015 M
Final Burette Reading	24.65 mL	49.20 mL	24.55 mL
Initial Burette Reading	0.10 mL	24.65 mL	0.05 mL
Volume of NaOH Used	24.55 mL	24.55 mL	24.50 mL
Average Volume of NaOH Used	{24.53 mL}		

4.2 Calculation of Analyte Concentration

The concentration of the acetic acid solution is calculated using the stoichiometry of the reaction: $\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O}$

The mole ratio between CH_3COOH and NaOH is 1:1. At the equivalence point: Moles of NaOH = Moles of CH_3COOH

The formula for calculation is: $M_{\text{acid}} \times V_{\text{acid}} = M_{\text{base}} \times V_{\text{base}}$

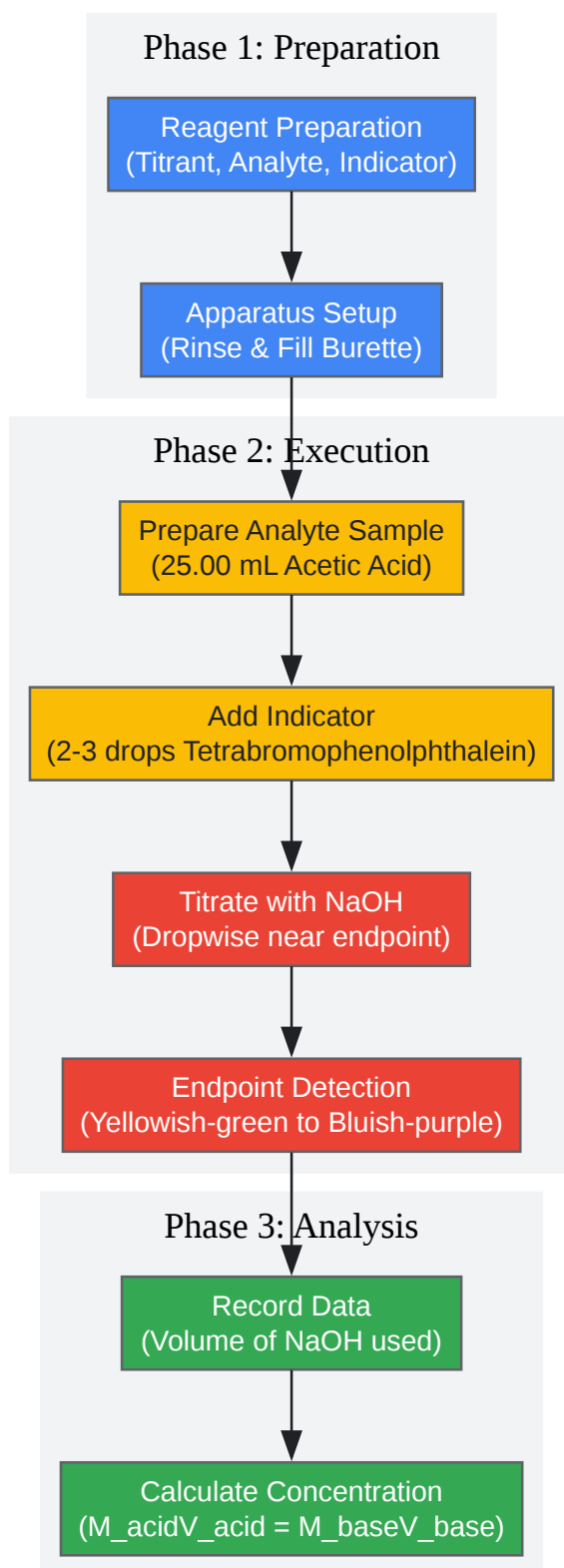
Where:

- M_{acid} = Molarity of Acetic Acid (unknown)
- V_{acid} = Volume of Acetic Acid (25.00 mL)
- M_{base} = Molarity of NaOH (e.g., 0.1015 M)
- V_{base} = Average volume of NaOH used (e.g., 24.53 mL)

Example Calculation: $M_{\text{acid}} = (0.1015 \text{ mol/L} \times 0.02453 \text{ L}) / 0.02500 \text{ L}$ $M_{\text{acid}} = 0.0996 \text{ M}$

Workflow and Pathway Diagrams

The logical flow of the acid-base titration experiment is visualized below.



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Caption: Experimental workflow for acid-base titration.

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